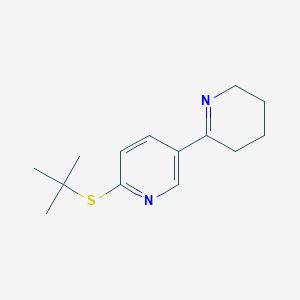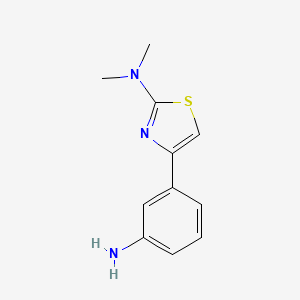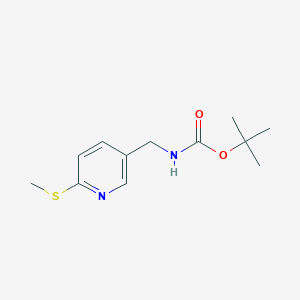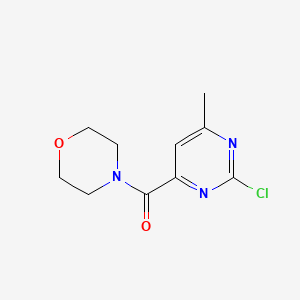
6'-(tert-Butylthio)-3,4,5,6-tetrahydro-2,3'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6’-(tert-Butylthio)-3,4,5,6-Tetrahydro-2,3’-Bipyridin ist eine organische Verbindung, die einen Bipyridinkern mit einem tert-Butylthio-Substituenten aufweist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 6’-(tert-Butylthio)-3,4,5,6-Tetrahydro-2,3’-Bipyridin beinhaltet typischerweise die Reaktion eines Bipyridinderivats mit tert-Butylthiol. Ein gängiges Verfahren beinhaltet die Verwendung eines Grignard-Reagenzes, wie z. B. tert-Butylmagnesiumbromid, das mit Schwefel unter Bildung des entsprechenden Thiolatreagenzes reagiert. Dieses Thiolatreagenz wird dann unter kontrollierten Bedingungen mit einem Bipyridinderivat umgesetzt, um das gewünschte Produkt zu erhalten .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die Verwendung von Mikroreaktor-Systemen beinhalten, die im Vergleich zu traditionellen Batch-Verfahren eine höhere Effizienz und Nachhaltigkeit bieten . Diese Systeme ermöglichen eine präzise Steuerung der Reaktionsbedingungen, was zu höheren Ausbeuten und Reinheiten des Endprodukts führt.
Analyse Chemischer Reaktionen
Reaktionstypen
6’-(tert-Butylthio)-3,4,5,6-Tetrahydro-2,3’-Bipyridin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die tert-Butylthio-Gruppe kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Der Bipyridinkern kann unter bestimmten Bedingungen reduziert werden.
Substitution: Die tert-Butylthio-Gruppe kann durch andere funktionelle Gruppen substituiert werden.
Gängige Reagenzien und Bedingungen
Oxidation: Gängige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.
Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriumhydrid durchgeführt werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation der tert-Butylthio-Gruppe tert-Butylsulfoxid oder tert-Butylsulfon ergeben .
Wissenschaftliche Forschungsanwendungen
6’-(tert-Butylthio)-3,4,5,6-Tetrahydro-2,3’-Bipyridin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein in der organischen Synthese und als Ligand in der Koordinationschemie verwendet.
Biologie: Die Verbindung kann bei der Synthese biologisch aktiver Moleküle eingesetzt werden.
Wirkmechanismus
Der Mechanismus, durch den 6’-(tert-Butylthio)-3,4,5,6-Tetrahydro-2,3’-Bipyridin seine Wirkungen entfaltet, beinhaltet Wechselwirkungen mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die tert-Butylthio-Gruppe kann die elektronischen Eigenschaften des Bipyridinkerns modulieren, wodurch seine Reaktivität und Bindungsaffinität beeinflusst werden. Diese Modulation kann verschiedene biochemische Pfade und Prozesse beeinflussen .
Wirkmechanismus
The mechanism by which 6’-(tert-Butylthio)-3,4,5,6-tetrahydro-2,3’-bipyridine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tert-butylthio group can modulate the electronic properties of the bipyridine core, influencing its reactivity and binding affinity. This modulation can affect various biochemical pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
tert-Butylthiol: Eine einfachere Verbindung mit einer ähnlichen tert-Butylthio-Gruppe.
2,3’-Bipyridin: Die Stammverbindung ohne den tert-Butylthio-Substituenten.
tert-Butylsulfinamid: Eine verwandte Verbindung mit einer tert-Butylthio-Gruppe und einer Aminfunktionalität
Einzigartigkeit
6’-(tert-Butylthio)-3,4,5,6-Tetrahydro-2,3’-Bipyridin ist aufgrund der Kombination des Bipyridinkerns und der tert-Butylthio-Gruppe einzigartig. Diese Kombination verleiht ihm besondere elektronische und sterische Eigenschaften, wodurch es für bestimmte Anwendungen in der Synthese und Materialwissenschaft wertvoll ist .
Eigenschaften
Molekularformel |
C14H20N2S |
|---|---|
Molekulargewicht |
248.39 g/mol |
IUPAC-Name |
2-tert-butylsulfanyl-5-(2,3,4,5-tetrahydropyridin-6-yl)pyridine |
InChI |
InChI=1S/C14H20N2S/c1-14(2,3)17-13-8-7-11(10-16-13)12-6-4-5-9-15-12/h7-8,10H,4-6,9H2,1-3H3 |
InChI-Schlüssel |
YFBPDGCSZCQJIG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)SC1=NC=C(C=C1)C2=NCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-Fluoro-2-thiabicyclo[3.1.0]hexa-1(5),3-dien-6-yl)piperazine](/img/structure/B11806529.png)




![2-amino-1-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B11806548.png)








